3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloro-5-methylpyrimidin-4-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-8-6-16-13(14)17-12(8)10-7-15-11-5-3-2-4-9(10)11/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIYPYPQRUZYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CNC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728741 | |
| Record name | 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945016-62-6 | |
| Record name | 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole
While a direct, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, a highly plausible and established pathway can be inferred from the synthesis of the closely related analog, 3-(2-chloropyrimidin-4-yl)-1H-indole. The primary method involves a Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction.
The proposed synthesis commences with the preparation of an indolyl Grignard reagent. Indole (B1671886) is reacted with a suitable Grignard reagent, such as methylmagnesium bromide, in an ethereal solvent like tetrahydrofuran (B95107) (THF). This deprotonates the indole at the N-1 position, forming indolylmagnesium bromide. This nucleophilic species is then reacted with the commercially available electrophile, 2,4-dichloro-5-methylpyrimidine (B13550). The indolyl Grignard reagent preferentially attacks the more electrophilic C4 position of the pyrimidine (B1678525) ring, displacing one of the chloride ions in a nucleophilic aromatic substitution (SNAr) reaction. The regioselectivity for the C4 position is a known trend in the reaction of nucleophiles with 2,4-dichloropyrimidines. Subsequent workup with a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride, quenches the reaction and yields the desired product, this compound.
A similar approach has been successfully employed for the synthesis of 3-(2-chloropyrimidin-4-yl)-1H-indole, lending strong support to the viability of this proposed pathway.
Table 1: Proposed Synthesis of this compound via Grignard Reaction
| Step | Reactants | Reagents | Solvent | Key Transformation |
| 1 | 1H-Indole | Methylmagnesium bromide | Tetrahydrofuran (THF) | Formation of Indolylmagnesium bromide |
| 2 | Indolylmagnesium bromide, 2,4-Dichloro-5-methylpyrimidine | - | Tetrahydrofuran (THF) | Nucleophilic aromatic substitution |
| 3 | Reaction Mixture | Saturated aq. NH4Cl | - | Workup and product isolation |
Strategies for Diversification and Analog Synthesis
The this compound scaffold offers multiple avenues for chemical diversification, allowing for the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies. These strategies primarily focus on modifications of the indole ring, the pyrimidine ring, and the chloro substituent.
Modification of the Indole Ring:
N-Alkylation/Arylation: The nitrogen of the indole ring can be readily alkylated or arylated using various electrophiles in the presence of a base. For instance, methylation can be achieved using methyl iodide and a base like sodium hydride. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl groups at the N-1 position.
Substitution on the Benzene (B151609) Ring: Analogs with substituents on the benzene portion of the indole can be synthesized by starting with appropriately substituted indoles in the initial Grignard reaction.
Modification of the Pyrimidine Ring:
Suzuki Cross-Coupling: The chloro group at the C2 position of the pyrimidine ring is amenable to palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups by reacting the parent compound with the corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Negishi and Kumada Cross-Coupling: These cross-coupling reactions, utilizing organozinc and organomagnesium reagents respectively, provide alternative methods for introducing alkyl, aryl, or heteroaryl groups at the C2 position.
Buchwald-Hartwig Amination: The chloro group can also be displaced by primary or secondary amines through a Buchwald-Hartwig amination, leading to the synthesis of 2-amino-pyrimidine derivatives.
Table 2: Representative Diversification Strategies
| Reaction Type | Reactants | Reagents/Catalyst | Product Type |
| N-Alkylation | This compound, Alkyl halide | Base (e.g., NaH) | N-Alkyl indole analog |
| Suzuki Coupling | This compound, Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | 2-Aryl-pyrimidine analog |
| Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst, Ligand, Base | 2-Amino-pyrimidine analog |
The synthesis of a fluorinated analog, 3-(2-chloro-5-fluoropyrimidin-4-yl)-1-methyl-1H-indole, has been reported, demonstrating the feasibility of introducing different substituents on the pyrimidine ring. scispace.com
Green Chemistry Approaches and Process Intensification in Synthesis
In line with the growing importance of sustainable chemical manufacturing, the principles of green chemistry can be applied to the synthesis of this compound and its derivatives.
Green Chemistry Approaches:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in many organic transformations, including cross-coupling reactions. The application of microwave heating to the Suzuki or Buchwald-Hartwig diversification strategies could lead to more energy-efficient and faster syntheses.
Use of Greener Solvents: The choice of solvent plays a crucial role in the environmental impact of a synthesis. Exploring the use of more benign solvents, such as 2-methyltetrahydrofuran (B130290) (a bio-based alternative to THF) for the Grignard reaction, or recyclable ionic liquids for cross-coupling reactions, could reduce the environmental footprint.
Catalyst Selection and Optimization: Utilizing highly active and selective catalysts in lower loadings can minimize waste and reduce the need for extensive purification. The development of reusable or heterogeneous catalysts for the cross-coupling reactions would further enhance the green credentials of the synthesis.
Process Intensification:
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. For the synthesis of this compound, a flow reactor could be employed for the Grignard reaction, allowing for better control over reaction temperature and mixing, which is particularly important for exothermic reactions. Subsequent cross-coupling reactions for diversification could also be performed in flow, potentially enabling in-line purification and telescoping of reaction steps. The use of packed-bed reactors with immobilized catalysts is a promising avenue for process intensification in the diversification phase.
Mechanistic Studies of Key Reaction Steps
Understanding the mechanisms of the key bond-forming reactions is crucial for optimizing reaction conditions and predicting outcomes.
Grignard Reaction and Nucleophilic Aromatic Substitution: The initial step of the synthesis involves the formation of indolylmagnesium bromide, a standard acid-base reaction. The subsequent reaction with 2,4-dichloro-5-methylpyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles. The regioselectivity of the attack at the C4 position over the C2 position is a well-documented phenomenon for 2,4-dichloropyrimidines. This preference is attributed to the greater electron deficiency at the C4 position, which can be rationalized by considering the resonance structures of the Meisenheimer intermediate formed upon nucleophilic attack. The negative charge in the intermediate formed by attack at C4 can be delocalized over two nitrogen atoms, whereas attack at C2 allows for delocalization over only one nitrogen atom, making the former intermediate more stable.
Palladium-Catalyzed Cross-Coupling Reactions: The diversification strategies often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the chloro-pyrimidine to form a Pd(II) intermediate.
Transmetalation (for Suzuki coupling) or Amine Coordination and Deprotonation (for Buchwald-Hartwig amination): The arylboronic acid (after activation by a base) or the amine coordinates to the palladium center, followed by the transfer of the organic group or the amino group to the palladium.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The choice of ligand on the palladium catalyst is critical for the efficiency and selectivity of these reactions, influencing the rates of oxidative addition and reductive elimination.
Molecular Design and Computational Investigations
Quantum Chemical Characterization and Electronic Structure Analysis (e.g., DFT Studies)
Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of "3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole". These calculations are fundamental to understanding the molecule's intrinsic properties.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule, highlighting electrophilic and nucleophilic sites. wolfram.comlibretexts.org For this compound, the MEP analysis reveals distinct regions of charge localization. The nitrogen atoms of the pyrimidine (B1678525) ring and the chlorine atom exhibit negative electrostatic potential (typically colored red or yellow), indicating their function as hydrogen bond acceptor sites. researchgate.netuni-muenchen.de The hydrogen atom attached to the indole (B1671886) nitrogen (N-H) displays a region of positive potential (colored blue), marking it as a primary hydrogen bond donor site. wolfram.comuni-muenchen.de These features are critical for predicting how the molecule will interact with biological macromolecules, such as enzyme active sites. libretexts.org
| Parameter | Predicted Characteristic | Implication |
|---|---|---|
| HOMO Localization | Indole Ring | Primary site for electron donation |
| LUMO Localization | Chloromethyl-pyrimidine Ring | Primary site for electron acceptance |
| MEP Negative Regions | Pyrimidine Nitrogens, Chlorine Atom | Hydrogen bond acceptor sites |
| MEP Positive Region | Indole N-H Group | Hydrogen bond donor site |
Molecular Modeling and Docking Simulations for Target Interaction Prediction
Molecular docking simulations are employed to predict the binding orientation and affinity of "this compound" with various biological targets, particularly protein kinases, which are often implicated in disease pathways. The indole-pyrimidine scaffold is a well-established pharmacophore for kinase inhibition.
Docking studies of similar pyrimidine-based inhibitors into the ATP-binding site of kinases like Janus kinase 2 (JAK2) or Monopolar spindle 1 (Mps1) consistently reveal a characteristic binding mode. mdpi.comresearchgate.net It is predicted that the pyrimidine ring of "this compound" would form one or more critical hydrogen bonds with the backbone amide residues of the kinase hinge region (e.g., with the NH group of a leucine or glycine residue). mdpi.comresearchgate.net This interaction anchors the inhibitor within the active site.
Furthermore, the indole moiety and the methyl group are predicted to extend into hydrophobic pockets within the kinase active site, forming favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, phenylalanine). The chlorine atom can also participate in halogen bonding or further hydrophobic interactions, enhancing binding affinity. The predicted binding energy, typically expressed in kcal/mol, quantifies the strength of these interactions, with lower values indicating a more stable complex.
| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues |
|---|---|---|
| Pyrimidine Ring | Hydrogen Bonding | Hinge Region (e.g., Leu, Gly) |
| Indole Ring | Hydrophobic Interactions, π-π Stacking | Hydrophobic Pocket (e.g., Val, Ala, Phe) |
| Methyl Group | Hydrophobic Interactions | Hydrophobic Pocket (e.g., Leu, Ile) |
| Chlorine Atom | Hydrophobic/Halogen Bonding | Hydrophobic Pocket |
In Silico Pharmacokinetic Properties and Drug-Likeness Assessment
The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for assessing the drug-likeness of a compound. In silico models provide rapid, cost-effective predictions of these pharmacokinetic parameters. "this compound" has been analyzed based on established computational criteria, such as Lipinski's Rule of Five.
Lipinski's rules are a set of guidelines used to evaluate whether a chemical compound is likely to be an orally active drug in humans. The parameters for "this compound" are calculated as follows:
Molecular Weight (MW): The molecular formula is C13H10ClN3, giving a molecular weight of 243.69 g/mol . appchemical.com
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. The calculated LogP (cLogP) is approximately 3.5, indicating good lipid solubility.
Hydrogen Bond Donors (HBD): The compound has one hydrogen bond donor (the indole N-H group). chemrxiv.orgnih.gov
Hydrogen Bond Acceptors (HBA): The compound has three hydrogen bond acceptors (the two nitrogen atoms in the pyrimidine ring and the chlorine atom). chemrxiv.org
The compound satisfies all of Lipinski's rules (MW < 500, LogP < 5, HBD < 5, HBA < 10), suggesting it possesses favorable physicochemical properties for oral bioavailability. Additionally, the Topological Polar Surface Area (TPSA), a predictor of drug permeability, is calculated to be 45.0 Ų, which is well within the typical range for orally absorbed drugs (< 140 Ų).
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 243.69 | ≤ 500 | Yes |
| cLogP | ~3.5 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) (Ų) | 45.0 | N/A (Permeability Indicator) | Favorable |
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the compound's behavior within a biological environment, such as the active site of a protein, over time. mdpi.com An MD simulation would typically be run for tens to hundreds of nanoseconds to assess the stability of the predicted protein-ligand complex.
Stability of the Binding Pose: The stability of the docked complex is evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable binding is indicated by a low and converging RMSD value, suggesting that the ligand does not diffuse away from the binding pocket and maintains its predicted orientation. researchgate.netnih.gov
Flexibility of Residues: The Root Mean Square Fluctuation (RMSF) is calculated for individual amino acid residues to identify regions of the protein that exhibit significant conformational changes upon ligand binding. researchgate.netnih.gov Analysis of the RMSF plot can reveal which residues in the active site remain rigid and which are flexible, providing further insight into the key interactions that stabilize the complex. For "this compound," it would be expected that the hinge region residues interacting with the pyrimidine ring would show low fluctuation, indicating a stable anchoring point. researchgate.net
Biological Activity and Mechanistic Investigations in Vitro & Preclinical
Evaluation of Antimicrobial Potential
The indole (B1671886) and pyrimidine (B1678525) scaffolds are known to be present in numerous compounds with a broad spectrum of antimicrobial activities. Consequently, derivatives combining these two moieties, such as 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole, have been investigated for their potential to inhibit the growth of various pathogenic microorganisms.
Antibacterial Activity: Gram-Positive and Gram-Negative Pathogens
While specific studies detailing the antibacterial activity of this compound against a wide range of Gram-positive and Gram-negative pathogens are limited, the broader class of indole derivatives has shown promise. For instance, various halogenated indoles have demonstrated inhibitory effects against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The presence of a chloro group on the indole or an associated aromatic ring has been noted in compounds with significant antibacterial efficacy. Some novel indole derivatives have exhibited minimum inhibitory concentrations (MICs) in the range of 3.125-50 µg/mL against various bacterial strains nih.gov. However, specific MIC values for this compound against these pathogens are not extensively documented in the available literature.
Antifungal Activity: Spectrum and Potency
The antifungal potential of indole-pyrimidine hybrids is an area of active research. Studies on related indole derivatives have shown promising results against various fungal pathogens. For example, certain indole-triazole derivatives have demonstrated excellent antifungal activities against Candida albicans and Candida krusei nih.gov. One study highlighted a 2-chloro-substituted indole derivative exhibiting potent antifungal activity against Candida albicans with a MIC of 4 µg/mL nih.gov. While these findings suggest the potential of the structural class, specific data on the antifungal spectrum and potency of this compound is not yet well-established.
Antitubercular Activity: Mycobacterium tuberculosis Research
Exploration of Antimicrobial Mechanisms of Action
The precise antimicrobial mechanism of action for this compound has not been fully elucidated. However, research on related indole and pyrimidine derivatives suggests several potential targets. For some indole compounds, the mechanism is thought to involve the inhibition of essential enzymes or the disruption of the bacterial cell membrane. For pyrimidine analogs, interference with nucleic acid synthesis is a known mechanism. It is hypothesized that hybrid molecules may exert their effects through a multi-targeted approach, which could also help in overcoming drug resistance.
Assessment of Anticancer Activity
The anticancer properties of indole and pyrimidine derivatives are well-documented, with several approved drugs incorporating these scaffolds. The combination of these two heterocyclic rings in a single molecule has been a focal point of research for developing novel anticancer agents.
In Vitro Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines
Derivatives of the indolyl-pyrimidine scaffold have been evaluated for their cytotoxic effects against various human cancer cell lines. One study on dichloro-substituted indolyl-pyrimidine analogs demonstrated significant anticancer activity. The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were determined for several cancer cell lines. For instance, a related dichloro-substituted compound showed an IC50 value of 5.10 µM against the MCF-7 (human breast adenocarcinoma) cell line, 5.02 µM against the HepG2 (human liver cancer) cell line, and 6.60 µM against the HCT-116 (human colon cancer) cell line nih.gov. Another study on a pyrimidine indole hybrid molecule also reported anti-proliferative activities against MCF-7 cells nih.gov.
| Compound Class | Cell Line | Activity | Reference |
|---|---|---|---|
| Dichloro-substituted indolyl-pyrimidine analog | MCF-7 (Breast Cancer) | IC50 = 5.10 µM | nih.gov |
| Dichloro-substituted indolyl-pyrimidine analog | HepG2 (Liver Cancer) | IC50 = 5.02 µM | nih.gov |
| Dichloro-substituted indolyl-pyrimidine analog | HCT-116 (Colon Cancer) | IC50 = 6.60 µM | nih.gov |
| Pyrimidine-Indole-Hybrid (PIH(P)) | MCF-7 (Breast Cancer) | Anti-proliferative activity observed | nih.gov |
Identification of Cellular Targets and Signaling Pathways in Cancer Models
Derivatives based on the indole-pyrimidine framework have been identified as potent modulators of key signaling pathways implicated in cancer progression. Their mechanism of action often involves the inhibition of specific protein kinases that are crucial for tumor cell proliferation, survival, and angiogenesis.
One major area of investigation is the targeting of the Epidermal Growth Factor Receptor (EGFR) pathway. plos.orgplos.org Certain indole-tethered pyrimidine derivatives have been shown to concurrently inhibit EGFR and other angiokinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). plos.orgplos.org For instance, the derivative MKP101, an indole analog of pazopanib, demonstrated significant inhibitory activity against EGFR. plos.orgsemanticscholar.org Molecular docking studies suggest that the indole moiety of these compounds can form crucial hydrogen bonds within the ATP-binding site of the EGFR kinase domain, which is essential for its inhibitory action. plos.orgplos.org
Furthermore, the mitogen-activated protein kinase (MAPK) cascade, including the ERK signaling pathway, is another critical target. Novel plos.orgbohrium.comelsevierpure.comtriazolo[1,5-a]pyrimidine indole derivatives have been synthesized and shown to suppress the ERK pathway in gastric cancer cells. mdpi.comnih.gov In addition to kinase pathways, the orphan nuclear receptor Nur77 has been identified as a target. researchgate.netnih.gov A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were found to bind to Nur77, inducing its translocation to the mitochondria and triggering apoptosis in cancer cells. researchgate.netnih.gov This highlights the ability of this chemical scaffold to interact with diverse cellular targets beyond protein kinases.
Other Pharmacological Activities (e.g., Enzyme Inhibition, Antiviral, Anti-inflammatory)
Beyond anticancer applications, the indole-pyrimidine scaffold is a versatile pharmacophore for developing agents with a range of other biological activities, including anti-inflammatory, antiviral, and enzyme-inhibiting properties. ijpsjournal.comwisdomlib.orgnrfhh.com
Anti-inflammatory Activity: Several studies have demonstrated the anti-inflammatory potential of indole-pyrimidine hybrids. bohrium.comelsevierpure.comnih.gov A series of 4-indole-2-arylaminopyrimidine derivatives were evaluated for their ability to inhibit the production of pro-inflammatory cytokines. In lipopolysaccharide (LPS)-induced human bronchial epithelial cells, these compounds effectively suppressed the release of Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov Other derivatives have shown the ability to inhibit COX-2 selectively or to modulate the NF-κB signaling pathway, both of which are central to the inflammatory response. tandfonline.com
Antiviral Activity: The indole nucleus is a component of many compounds with antiviral properties. nih.gov Research into pyrimidine derivatives has also revealed broad-spectrum antiviral activity against a range of viruses, including human coronavirus, influenza virus, and hepatitis C virus (HCV). mdpi.comnih.gov While direct antiviral data for this compound is not extensively documented, the general antiviral potential of both the indole and pyrimidine moieties suggests that their combination could yield effective antiviral agents. nih.govnih.gov For example, certain indole derivatives have shown efficacy against Tobacco Mosaic Virus (TMV) by binding to the viral coat protein. researchgate.net
Enzyme Inhibition: Derivatives of the indole-pyrimidine class have been investigated as inhibitors of various enzymes. In the context of diabetes, hybrids of indole and pyrimidine have been synthesized and shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov Other studies have explored the inhibition of enzymes like glutathione (B108866) reductase and cholinesterases. juniperpublishers.comacs.org
Pharmacological Target Elucidation and Validation in Preclinical Models
The elucidation and validation of specific pharmacological targets are crucial for understanding the therapeutic potential of indole-pyrimidine derivatives. This process involves detailed biochemical and cellular assays to confirm the mechanism of action.
Enzyme Target Identification and Inhibition Kinetics
Kinase inhibition is a primary mechanism for the anticancer effects of many indole-pyrimidine derivatives. nih.gov Specific targets that have been identified and characterized include EGFR, VEGFR-2, and c-Met. researchgate.netnih.gov The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the compound required to inhibit 50% of the enzyme's activity.
For example, a class of novel indolyl-pyrimidine hybrids demonstrated potent EGFR inhibitory activity, with the most active compound showing an IC₅₀ value of 0.25 µM, comparable to the standard drug erlotinib. nih.gov Another derivative, MKP101, was found to inhibit EGFR with an IC₅₀ of 43 nM. plos.orgsemanticscholar.org The table below summarizes the enzyme inhibition data for representative indole-pyrimidine derivatives.
| Compound Series | Enzyme Target | IC₅₀ Value | Reference |
|---|---|---|---|
| Indolyl-pyrimidine Hybrids (e.g., Compound 4g) | EGFR | 0.25 µM | nih.gov |
| Indole Derivative of Pazopanib (MKP101) | EGFR | 43 nM | plos.orgsemanticscholar.org |
| Indole Derivative of Pazopanib (MKP101) | VEGFR-2 | 45 nM | researchgate.net |
| Indolyl-pyrimidine Hybrids (e.g., Compound 4f) | EGFR | 0.38 µM | nih.gov |
| Indolyl-pyrimidine Hybrids (e.g., Compound 4h) | EGFR | 0.39 µM | nih.gov |
Receptor Binding Studies and Agonist/Antagonist Profiling
While much of the research on this scaffold focuses on enzyme inhibition, related heterocyclic structures have been profiled for their interaction with G-protein coupled receptors (GPCRs) and other receptor types. Receptor binding assays are used to determine the affinity of a compound for a specific receptor, typically expressed as a Ki (inhibition constant) or IC₅₀ value. This information is critical for understanding a compound's potential for on-target efficacy as well as off-target effects. For example, studies on pyrimidoindole derivatives have shown they can act as antagonists of 5-oxytryptophan, suggesting interaction with serotonergic pathways. nih.gov
In Vitro and Preclinical Efficacy Profiling (Non-Human Systems)
The therapeutic potential of novel compounds is initially assessed through in vitro studies using cancer cell lines, followed by preclinical evaluation in animal models. Indole-pyrimidine derivatives have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines.
The efficacy is often measured by the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability). Studies have shown that these compounds are active against cancers of the breast (MCF-7), liver (HepG2), colon (HCT-116), pancreas (Panc-1), and lung (A549), as well as melanoma. nih.govnih.govnih.govresearchgate.net Notably, some derivatives show selectivity, exhibiting higher potency against cancer cells compared to normal cell lines like WI38 lung fibroblasts. nih.gov
One potent derivative, 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, displayed IC₅₀ values as low as 80 nM against triple-negative breast cancer cells and 130 nM against colon cancer cells. nih.govresearchgate.net In vivo studies using a pancreatic cancer xenograft model showed that a related analog, FBA-TPQ, led to significant tumor regression at doses of 5 and 10 mg/kg/day without notable host toxicity. mdpi.com
| Compound Series/Name | Cancer Cell Line | Cancer Type | IC₅₀ / GI₅₀ Value | Reference |
|---|---|---|---|---|
| Indolyl-pyrimidine (Compound 4g) | MCF-7 | Breast | 5.1 µM | nih.gov |
| Indolyl-pyrimidine (Compound 4g) | HepG2 | Liver | 5.02 µM | nih.gov |
| Indolyl-pyrimidine (Compound 4g) | HCT-116 | Colon | 6.6 µM | nih.gov |
| Indole-pyrimidine (MKP101) | HCC827 | Lung | 160 nM | semanticscholar.org |
| Pyrido[3,4-b]indole (Compound 11) | MDA-MB-468 | Breast (TNBC) | 80 nM | nih.gov |
| Pyrido[3,4-b]indole (Compound 11) | HCT116 | Colon | 130 nM | nih.gov |
| Pyrido[3,4-b]indole (Compound 11) | A375 | Melanoma | 230 nM | nih.gov |
| Pyrido[3,4-b]indole (Compound 11) | Panc-1 | Pancreatic | 290 nM | nih.gov |
| Indazol-pyrimidine (Compound 4f) | MCF-7 | Breast | 1.629 µM | nih.gov |
| Indazol-pyrimidine (Compound 4i) | MCF-7 | Breast | 1.841 µM | nih.gov |
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Activity
Impact of Substituents on Biological Activity: Pyrimidine (B1678525) Ring Modifications
Modifications to the pyrimidine ring are a key strategy for modulating the biological activity of this class of compounds. Research into related pyrimidine derivatives has shown that strategic substitutions can convert compounds from antiviral to antitumor agents. Key modifications include the introduction of an amino group at the C-5 position and a thiomethyl group at the C-2 position of the pyrimidine ring. For instance, the introduction of a thiomethyl group on the pyrimidine ring has been shown to confer specific inhibition of the EGFR protein kinase.
In a series of 4-indolyl-2-arylamino pyrimidine derivatives, the substitution pattern on the pyrimidine moiety was found to be crucial for anti-inflammatory activity. The core structure, 3-(2-chloropyrimidin-4-yl)-1-methylindole, serves as a key intermediate for these syntheses, highlighting the importance of the chloro-substituent at the C-2 position as a reactive handle for further diversification.
| Modification Site (Pyrimidine Ring) | Substituent | Impact on Biological Activity | Reference |
|---|---|---|---|
| C-2 | -SCH3 (Thiomethyl) | Specific inhibition of EGFR protein kinase | |
| C-5 | -NH2 (Amino) | Contributes to potent antitumor activity | |
| C-2 | -Cl (Chloro) | Serves as a key intermediate for creating diverse analogs with anti-inflammatory properties |
Indole (B1671886) Ring Modifications
The indole nucleus is a privileged scaffold in medicinal chemistry, and its modification offers another avenue to optimize biological activity. The indole structure mimics peptide structures, allowing it to bind to various enzymes and receptors.
Recent advancements have focused on selective modification at specific positions of the indole ring, which can be challenging due to low reactivity at certain carbons. For example, a novel copper-catalyzed reaction has been developed for the selective attachment of alkyl groups to the C5 position of the indole ring, a modification found in many biologically active compounds. In studies of 5-chloro-indole-2-carboxylate derivatives, modifications at the N1 position and the C3 position via a methylamino linker were explored. Saponification of the C2-ester to a carboxylic acid was also shown to be a key step in generating potent inhibitors.
| Modification Site (Indole Ring) | Substituent/Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| C-5 | Alkyl group | Considered a valuable modification for drug development, resembling biologically active agents | |
| C-3 | ((phenethylamino)methyl) | Serves as a point for introducing diverse side chains to probe structure-activity relationships | |
| C-2 | -COOH (Carboxylic acid) | Conversion from an ester to a carboxylic acid is a critical modification for inhibitory activity |
Halogenation Effects on Activity
Halogenation is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. The introduction of halogen atoms can influence a molecule's conformation, lipophilicity, metabolic stability, and binding interactions.
In the context of the 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole scaffold, the chlorine atom at the C-2 position of the pyrimidine ring is a defining feature. The replacement of a hydroxyl group with chlorine or fluorine atoms in other heterocyclic compounds has been shown to improve antiplasmodial activity by more than twenty-fold without altering the mechanism of action. This suggests that the electronic and steric properties of the halogen are critical. For example, the synthesis of 3-(2-chloro-5-fluoropyrimidin-4-yl)-1-methyl-1H-indole highlights the interest in exploring different halogenation patterns on the pyrimidine ring to develop safer and more effective anticancer drugs. Furthermore, studies on 5-chloro-indole derivatives underscore the importance of halogenation on the indole nucleus for potent inhibition of pathways like EGFR.
Rational Design Based on SAR Data
The rational design of new analogs is guided by the SAR data obtained from initial studies. By understanding which structural features are essential for activity, chemists can design focused libraries of compounds with a higher probability of success. For instance, the knowledge that a C-2 chloro substituent on the pyrimidine ring is a key synthetic handle allows for the design of diverse libraries by reacting it with various amines. Similarly, SAR studies on 1,2,5-oxadiazoles have shown that antiplasmodial activity and selectivity are highly dependent on the substitution pattern of an attached phenyl ring, guiding the design of more potent and less cytotoxic derivatives. This principle is directly applicable to the indole-pyrimidine scaffold, where substitutions on the indole's benzene (B151609) ring can be systematically varied to improve activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of newly designed molecules before their synthesis, thereby saving time and resources.
For classes of compounds similar to this compound, 3D-QSAR studies have been successfully applied. In these studies, a dataset of compounds is aligned based on a common scaffold, and their docked poses within a biological target are used to build comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) models. These models generate contour maps that indicate where steric bulk, electrostatic charge, or other properties should be modified to enhance activity. For example, QSAR studies on dihydropyridine derivatives identified specific descriptors that correlate with calcium channel blocking activity, allowing for the estimation of activity for new compounds in the series. Similar QSAR approaches can be applied to derivatives of this compound to predict their potential activity against various biological targets.
Pharmacophore Modeling and Molecular Similarity Analysis
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. This model can then be used as a 3D query to screen virtual libraries for novel scaffolds that possess the desired features.
Future Research Directions and Applications
Development of Next-Generation 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole Derivatives
The development of next-generation derivatives from the this compound core is a primary focus of future medicinal chemistry efforts. The reactivity of the chloro group on the pyrimidine (B1678525) ring allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This chemical handle is instrumental in creating libraries of novel compounds with diverse pharmacological profiles.
Future synthetic strategies will likely concentrate on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indole (B1671886) and pyrimidine rings will be undertaken to elucidate the structural requirements for optimal biological activity. This includes the introduction of various substituents at different positions to probe the steric, electronic, and hydrophobic interactions with biological targets.
Bioisosteric Replacements: Key functional groups within the lead compounds derived from this scaffold will be replaced with other groups that have similar physical or chemical properties. This approach aims to improve potency, selectivity, and pharmacokinetic properties.
Hybrid Molecule Design: The this compound moiety can be conjugated with other known pharmacophores to create hybrid molecules. This strategy is aimed at developing agents with dual or synergistic mechanisms of action, potentially addressing complex diseases or overcoming drug resistance.
An example of the significance of similar scaffolds is the use of 3-(2-chloro-5-fluoropyrimidin-4-yl)-1-methyl-1H-indole as a key intermediate in the synthesis of kinase inhibitors like Osimertinib (B560133). mdpi.comnih.gov This precedent underscores the potential for developing highly potent and selective therapeutic agents from derivatives of this compound.
Exploration of Novel Therapeutic Areas
While the primary application of indole-pyrimidine scaffolds has been in oncology, particularly as kinase inhibitors, the structural features of this compound derivatives suggest their potential in other therapeutic areas. mdpi.com Future research will involve screening these novel compounds against a broader range of biological targets to uncover new therapeutic applications.
Potential novel therapeutic areas for exploration include:
Neurodegenerative Diseases: The indole nucleus is a common feature in many neurologically active compounds. Derivatives could be investigated for their ability to modulate targets implicated in diseases such as Alzheimer's and Parkinson's disease.
Inflammatory Diseases: Certain kinase pathways play a crucial role in inflammatory processes. Selective inhibitors derived from the this compound scaffold could offer new treatment options for conditions like rheumatoid arthritis and inflammatory bowel disease.
Infectious Diseases: The indole and pyrimidine rings are present in various antimicrobial agents. Novel derivatives could be screened for activity against a panel of bacterial, viral, and fungal pathogens, including drug-resistant strains. For instance, related triazole hybrids have shown potential in blocking various viral enzymes. growingscience.com
Advanced In Silico Methods for Lead Optimization
Advanced in silico methods are becoming indispensable in modern drug discovery for accelerating the process of lead optimization. For derivatives of this compound, these computational tools can provide deep insights into their interactions with biological targets and predict their pharmacokinetic properties, thereby guiding the design of more effective and safer drug candidates.
Key in silico approaches for future research include:
Molecular Docking and Dynamics Simulations: These techniques will be employed to predict the binding modes of novel derivatives within the active sites of their target proteins. Molecular dynamics simulations can further elucidate the stability of these interactions over time, providing a more dynamic picture of the binding event.
Pharmacophore Modeling and 3D-QSAR: By analyzing a set of active and inactive compounds, pharmacophore models can be generated to identify the essential chemical features required for biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies will further refine these models by correlating the 3D properties of the molecules with their biological activities.
ADME/Tox Prediction: In the early stages of drug development, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of drug candidates. In silico models can predict these properties, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental evaluation.
Translation of Preclinical Findings to Advanced Research Stages
The ultimate goal of drug discovery is to translate promising preclinical findings into effective clinical therapies. For compounds derived from this compound, a systematic and rigorous preclinical development program is essential for their progression to advanced research stages, such as clinical trials.
The key steps in this translational pathway include:
In Vivo Efficacy Studies: Compounds that demonstrate potent and selective activity in in vitro assays will be evaluated in relevant animal models of disease to confirm their efficacy in a living system.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies will characterize the time course of drug absorption, distribution, metabolism, and excretion, and relate these pharmacokinetic parameters to the observed pharmacological effects.
Safety Pharmacology and Toxicology Studies: A comprehensive battery of safety pharmacology and toxicology studies will be conducted to identify any potential adverse effects of the lead compounds on major physiological systems. This is a critical step for ensuring the safety of a drug candidate before it can be administered to humans.
The data generated from these preclinical studies are crucial for filing an Investigational New Drug (IND) application with regulatory agencies, which is a prerequisite for initiating clinical trials.
Q & A
What are the optimal reaction conditions for synthesizing 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole, and how can purification efficiency be improved?
Basic Research Focus
The synthesis of pyrimidine-linked indole derivatives typically involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, analogous indole derivatives are synthesized by reacting 3-formyl-indole intermediates with aminothiazole derivatives under reflux for 3–5 hours, followed by recrystallization using DMF/acetic acid mixtures to achieve high purity . To optimize yield, researchers should:
- Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometric ratios (e.g., 1.1 equivalents of aldehyde derivatives) to drive reactions to completion.
- Use gradient recrystallization to remove byproducts, as demonstrated in similar indole syntheses .
How can researchers address contradictions in spectroscopic data during structural characterization of novel derivatives?
Advanced Research Focus
Contradictions in NMR or mass spectrometry data often arise from tautomerism, residual solvents, or crystallographic disorder. For example, single-crystal X-ray diffraction (SC-XRD) resolved ambiguities in a related indole-imidazole derivative by confirming bond lengths and angles, highlighting the importance of complementary techniques . Methodological recommendations:
- Combine SC-XRD with H-C HSQC NMR to validate stereochemistry.
- Use computational tools (e.g., DFT calculations) to predict and compare experimental spectra .
- For hygroscopic compounds, ensure anhydrous conditions during analysis to avoid solvent interference .
What purification strategies are recommended for isolating this compound from complex reaction mixtures?
Basic Research Focus
Recrystallization remains the gold standard for indole derivatives. A protocol for analogous compounds involves:
Initial filtration to remove insoluble byproducts.
Sequential washing with acetic acid, ethanol, and diethyl ether to eliminate polar impurities.
Final recrystallization from DMF/acetic acid (1:2 v/v) to achieve >95% purity .
For stubborn impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is effective .
How can the electronic effects of substituents on the pyrimidine ring influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
The chloro and methyl groups at positions 2 and 5 of the pyrimidine ring significantly impact reactivity:
- The electron-withdrawing chloro group enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids.
- The methyl group sterically hinders meta-substitution but promotes para-selectivity in palladium-catalyzed reactions .
Researchers should: - Use bulky ligands (e.g., SPhos) to mitigate steric effects during couplings.
- Employ computational models (e.g., DFT) to predict regioselectivity and optimize catalyst systems .
What experimental designs are effective for evaluating this compound’s inhibitory activity against kinase targets?
Advanced Research Focus
Kinase inhibition assays require careful control of ATP-binding pocket interactions. For bisindolylmaleimide analogs (structurally related to the target compound), protocols include:
Competitive Binding Assays : Use P-ATP to measure IC values under varying ATP concentrations .
Cellular Uptake Studies : Employ fluorescence-tagged derivatives to assess membrane permeability and intracellular accumulation .
Structural Biology : Co-crystallize the compound with kinase domains (e.g., PKC isoforms) to identify binding motifs, as done for bisindolylmaleimide IV .
How can researchers mitigate batch-to-batch variability in large-scale synthesis of this compound?
Basic Research Focus
Variability often stems from inconsistent heating or impurities in starting materials. Solutions include:
- Standardize reflux conditions (e.g., oil bath for even heating).
- Pre-purify precursors via flash chromatography before synthesis.
- Implement QC checkpoints (e.g., H NMR of intermediates) to ensure consistency .
What mechanistic insights explain unexpected byproduct formation during halogenation of the indole core?
Advanced Research Focus
Halogenation at the indole 3-position can produce regioisomers due to radical intermediates or electrophilic aromatic substitution (EAS) pathways. For example, tosylation of 5-chloroindole via EAS with NaH/TsCl predominantly yields the 1-sulfonylated product due to nitrogen deprotonation . To minimize byproducts:
- Use directing groups (e.g., Boc protection) to control regioselectivity.
- Monitor reaction temperature to avoid radical side reactions .
How should researchers design stability studies to assess degradation pathways under physiological conditions?
Advanced Research Focus
For preclinical evaluation, stability studies should simulate physiological pH (7.4) and temperature (37°C):
Hydrolytic Stability : Incubate the compound in PBS buffer and analyze degradation via LC-MS.
Oxidative Stress Tests : Expose to HO or cytochrome P450 enzymes to identify labile sites .
Light Sensitivity : Conduct photostability tests under ICH guidelines (e.g., 1.2 million lux-hours) .
What computational tools are recommended for predicting the compound’s ADMET properties?
Advanced Research Focus
Leverage QSAR models and molecular docking software:
- SwissADME : Predicts bioavailability, BBB permeability, and CYP450 interactions.
- AutoDock Vina : Screens binding affinities to off-target receptors (e.g., hERG channels) .
- Molinspiration : Estimates logP and PSA to guide lead optimization .
How can NMR spectral overlap from aromatic protons be resolved for accurate structural assignment?
Basic Research Focus
For crowded aromatic regions (δ 7.0–8.5 ppm):
- Use H-C HSQC to assign proton-carbon correlations.
- Employ NOESY to identify spatial proximities between protons.
- Compare with calculated NMR shifts from DFT-based tools (e.g., ACD/Labs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
